REACTION_CXSMILES
|
Cl.[C:2]([CH2:4][C:5](=[NH:8])[O:6][CH3:7])#[N:3].[N+:9]([C:12]1[CH:17]=C[C:15](O)=[C:14](N)[CH:13]=1)([O-:11])=[O:10]>CO>[N+:9]([C:12]1[C:17]2[N:8]=[C:5]([CH2:4][C:2]#[N:3])[O:6][C:7]=2[CH:15]=[CH:14][CH:13]=1)([O-:11])=[O:10] |f:0.1|
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Name
|
|
Quantity
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43.47 g
|
Type
|
reactant
|
Smiles
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Cl.C(#N)CC(OC)=N
|
Name
|
|
Quantity
|
24.9 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC(=C(C=C1)O)N
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Name
|
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Quantity
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260 mL
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Type
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solvent
|
Smiles
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CO
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Type
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CUSTOM
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Details
|
stirred for a few minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 h
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Duration
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3 h
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Type
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FILTRATION
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Details
|
was filtered
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Type
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FILTRATION
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Details
|
filtered
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Type
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WASH
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Details
|
It was washed with water (200 ml) and air
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=C1N=C(O2)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.38 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |